Pyrophosphohistidine
Description
Pyrophosphohistidine is a post-translationally modified histidine residue where a pyrophosphate group (two linked phosphate groups) is covalently attached via a phosphoramidate bond to the imidazole ring of histidine. This modification was first directly isolated in 1986 from pyruvate, phosphate dikinase (PPDK) in Escherichia coli after stabilization with diazomethane . The pyrophosphorylated histidine residue (His³ in PPDK) acts as a transient carrier of the pyrophosphoryl group between the enzyme's three catalytic subsites, facilitating reversible phosphorylation and pyrophosphorylation during catalysis . This compound is highly labile under physiological conditions, which historically hindered its isolation until advanced stabilization techniques were employed .
Properties
CAS No. |
100764-00-9 |
|---|---|
Molecular Formula |
C6H11N3O8P2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[hydroxy(phosphonooxy)phosphoryl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C6H11N3O8P2/c7-5(6(10)11)1-4-2-9(3-8-4)18(12,13)17-19(14,15)16/h2-3,5H,1,7H2,(H,10,11)(H,12,13)(H2,14,15,16)/t5-/m0/s1 |
InChI Key |
BYJLVVUFWOYJOM-YFKPBYRVSA-N |
SMILES |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |
Other CAS No. |
100764-00-9 |
Synonyms |
pyrophosphohistidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphorylated Histidine Derivatives
Structural and Functional Differences
The table below summarizes key distinctions between pyrophosphohistidine and related phosphohistidine derivatives:
Key Observations:
- Phosphorylation Type: this compound uniquely contains a pyrophosphate group, distinguishing it from mono-phosphorylated derivatives. This structural feature enables its role in multi-step phosphoryl transfer reactions .
- Positional Isomerism: 1-Phosphohistidine and 3-phosphohistidine differ in the site of phosphate attachment (N1 vs. N3), which affects their stability and enzyme specificity. For example, 3-phosphohistidine is critical in PPDK and phosphoenolpyruvate synthetase, while 1-phosphohistidine is associated with bacterial signaling .
- Stability: this compound’s lability contrasts with the relative stability of mono-phosphorylated forms. Phosphofurylalanine, a non-histidine analog, was developed to bypass this instability in experimental settings .
Enzymatic Roles and Catalytic Mechanisms
- This compound : In PPDK, the pyrophosphoryl group is transiently transferred between ATP, phosphate, and pyruvate, enabling reversible energy conservation .
- 3-Phosphohistidine: Found in phosphoenolpyruvate synthetase, it participates in the synthesis of phosphoenolpyruvate from pyruvate, ATP, and water .
- 1-Phosphohistidine : Implicated in bacterial histidine kinases, where it regulates signal transduction via phosphorylation of response regulators .
Methodological Challenges
- Isolation Techniques: this compound required diazomethane treatment for stabilization prior to isolation, whereas mono-phosphorylated histidines can be isolated under milder conditions .
- Analytical Tools: Mass spectrometry and ^31^P-NMR are critical for differentiating pyrophosphorylated and mono-phosphorylated species due to distinct chemical shifts and fragmentation patterns .
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